![molecular formula C20H23BrN2O4S B465963 3-bromo-4-methoxy-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzamide CAS No. 356550-37-3](/img/structure/B465963.png)
3-bromo-4-methoxy-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzamide
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Overview
Description
The compound “3-bromo-4-methoxy-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzamide” is a nitrogen-rich organic compound . It is related to the verdazyl radical, which is known for its intense green color and stability .
Synthesis Analysis
The synthesis of this compound involves a mixture of 3-bromo-4-methoxy-benzoic acid, N-(4-aminophenyl)morpholine, EDAC, HOBT, and N-methylmorpholine in DMF. This mixture is stirred at room temperature for 18 hours. The mixture is then diluted with water and the resulting solid is collected by filtration and dried.Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been detailed in the Synthesis Analysis section. The formazan molecule shows signs of rapid intramolecular H-atom exchange typical for this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 4-Bromo-3-methoxy-N-phenylbenzamide, include a density of 1.5±0.1 g/cm³, boiling point of 350.5±32.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, enthalpy of vaporization of 59.5±3.0 kJ/mol, flash point of 165.8±25.1 °C, and index of refraction of 1.641 .Scientific Research Applications
Hypoglycemic and Hypolipidemic Activities
- Synthesis and Investigation of Hypoglycemic and Hypolipidemic Activities: A study focused on synthesizing derivatives of Glibenclamide, a potent second-generation sulfonylurea oral hypoglycemic drug. The research explored the addition of new structural moieties, including bromide substitution with additional methoxy groups in the benzamide ring, to enhance anti-hyperglycemic and anti-lipidemic activities. The findings indicated that bromide substitution might slightly improve the anti-hyperglycemic potency compared to the root drug, suggesting potential applications in managing diabetes and lipid disorders (Ahmadi et al., 2014).
Neuroleptic Activity
- Synthesis and Neuroleptic Activity of Benzamides: The study designed and synthesized benzamides as potential neuroleptics and found a good correlation between structure and activity. Notably, a compound named YM-09151-2 emerged as the most active, being significantly more potent than haloperidol and metoclopramide. This suggests a potential application in treating psychosis with fewer side effects (Iwanami et al., 1981).
Melanoma Imaging and Therapy
- Radioiodinated N-(2-diethylaminoethyl)benzamide Derivatives for Melanoma: Research into radioiodinated N-(dialkylaminoalkyl)benzamides, which have been used for melanoma imaging, explored structure-activity relationships for N-(2-diethylaminoethyl)benzamides with varied phenyl substituents. The study found that compounds exhibited high melanoma uptake and tissue selectivity, offering potential for improved melanoma imaging and possibly radionuclide therapy (Eisenhut et al., 2000).
Antiestrogenic Activity
- Synthesis and Antiestrogenic Activity of Certain Compounds: A study involving the synthesis of novel dihydronaphthalene isomers exhibited potent antiestrogenic activity. Such compounds could have implications in the treatment of conditions sensitive to estrogen levels (Jones et al., 1979).
Safety and Hazards
properties
IUPAC Name |
3-bromo-4-methoxy-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O4S/c1-14-9-11-23(12-10-14)28(25,26)17-6-4-16(5-7-17)22-20(24)15-3-8-19(27-2)18(21)13-15/h3-8,13-14H,9-12H2,1-2H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSGBAHAFYZDPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-methoxy-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzamide |
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